molecular formula C15H13FO B6305380 2,6-Dimethyl-2'-fluorobenzophenone CAS No. 87828-87-3

2,6-Dimethyl-2'-fluorobenzophenone

Cat. No. B6305380
CAS RN: 87828-87-3
M. Wt: 228.26 g/mol
InChI Key: KVVROTRRVDHOJM-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2'-fluorobenzophenone (2,6-DMFBP) is a synthetic organic compound belonging to the class of aromatic ketones. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 2,6-DMFBP has a wide range of applications in the fields of organic synthesis, polymer science, and medicinal chemistry. In particular, it has been used as a starting material for the synthesis of a variety of organic compounds such as pharmaceuticals, pesticides, and dyes.

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

The compound 2,6-Dimethyl-2'-fluorobenzophenone has been utilized in various chemical syntheses. For instance, it was involved in the preparation of N′-(4-Fluorobenzylidene)acetohydrazide, where its planar structure played a significant role in molecular interactions, contributing to the formation of centrosymmetric dimers in the crystal structure (Guo et al., 2010).

2. Fluorescent Quenching and Sensing Applications

This compound derivatives have been reported to exhibit significant potential in fluorescent sensing applications. For example, a study highlighted the use of a benzothiazole derivative synthesized from 2,6-dibenzothiazolylphenol molecules in detecting ions and molecules through excited-state intramolecular proton transfer (ESIPT) fluorescence, showing amplified quantum yield in certain solvents (Zhang & Ma, 2017).

3. Reaction-Based Fluorescent Probes

The compound and its analogs have been used in the development of reaction-based fluorescent probes. A notable application is the discrimination of thiophenols over aliphatic thiols, demonstrating high sensitivity and selectivity in environmental and biological sciences (Wang et al., 2012).

4. Modulating Sensor Responses

Research has also focused on modulating sensor responses using derivatives of this compound. For instance, fluorescent sensors were developed to detect ions like Cu(II), Zn(II), and Cd(II), showcasing the ability of these compounds to pass through cellular membranes and become fluorescent inside cells (Amatori et al., 2014).

5. Analytical Chemistry and Environmental Studies

This compound has been used in the study of conductance behavior of acids in various solvents, contributing to our understanding of chemical equilibria and reaction dynamics in different mediums (Srivastava & Mukherjee, 1983).

properties

IUPAC Name

(2,6-dimethylphenyl)-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVROTRRVDHOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520153
Record name (2,6-Dimethylphenyl)(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87828-87-3
Record name (2,6-Dimethylphenyl)(2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87828-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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